Bienvenue dans la boutique en ligne BenchChem!

5-Azaspiro[2.4]heptan-4-one

Orexin receptor antagonists GPCR selectivity Sleep disorders

5-Azaspiro[2.4]heptan-4-one is a conformationally constrained spirocyclic γ-lactam where a cyclopropane ring is fused to a pyrrolidinone ring via a shared spiro carbon. This scaffold provides a defined, non‑planar exit‑vector geometry and embedded hydrogen‑bond donor/acceptor functionality, making it a privileged building block in medicinal chemistry.

Molecular Formula C6H9NO
Molecular Weight 111.144
CAS No. 3697-70-9
Cat. No. B2943959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.4]heptan-4-one
CAS3697-70-9
Molecular FormulaC6H9NO
Molecular Weight111.144
Structural Identifiers
SMILESC1CC12CCNC2=O
InChIInChI=1S/C6H9NO/c8-5-6(1-2-6)3-4-7-5/h1-4H2,(H,7,8)
InChIKeyYNZIVTLXBOAMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.4]heptan-4-one (CAS 3697-70-9) – Spirocyclic Lactam Core for Chiral Drug Intermediate Sourcing


5-Azaspiro[2.4]heptan-4-one is a conformationally constrained spirocyclic γ-lactam where a cyclopropane ring is fused to a pyrrolidinone ring via a shared spiro carbon. This scaffold provides a defined, non‑planar exit‑vector geometry and embedded hydrogen‑bond donor/acceptor functionality, making it a privileged building block in medicinal chemistry [1]. The core appears in numerous clinical candidates and approved drugs, notably as the chiral 7‑amino‑5‑azaspiro[2.4]heptane moiety of quinolone antibiotics such as sitafloxacin [2].

Why 5-Azaspiro[2.4]heptan-4-one Cannot Be Replaced by Generic Piperidine or Spiro[3.3]heptane Analogs


The 5‑azaspiro[2.4]heptane core enforces a rigid, orthogonal orientation of substituents that cannot be reproduced by monocyclic piperidines or by all‑carbon spiro[3.3]heptane bioisosteres. This topological constraint translates directly into quantitative selectivity advantages: in orexin receptor programs, switching from a 4,4‑disubstituted piperidine to a 5‑azaspiro[2.4]heptane scaffold improved OX1/OX2 selectivity by >100‑fold [1]. Similarly, in dopamine D3 antagonist series, the 5‑azaspiro[2.4]heptane core delivers sub‑nanomolar affinity while maintaining >800‑fold selectivity over the closely related D2 receptor [2]. Generic spiro or monocyclic surrogates lack this unique combination of conformational rigidity, nitrogen‑mediated hydrogen‑bonding, and spiro‑junction strain, which are simultaneously required to achieve such gains.

Quantitative Comparative Evidence for 5-Azaspiro[2.4]heptan-4-one Versus Closest Analogs


OX1/OX2 Selectivity: >100-Fold Gain Over Piperidine Series

Starting from a 4,4-disubstituted piperidine OX1-selective antagonist series, replacement of the piperidine core with a 5-azaspiro[2.4]heptane scaffold yielded dual OX1/OX2 antagonists. Lead compounds 14 and 15 retained potent OX1 activity while achieving >100-fold selectivity over OX2, an improvement attributed to the rigid spiro geometry [1].

Orexin receptor antagonists GPCR selectivity Sleep disorders

Enantioselective Synthesis: 98.7% ee Achievable for Chiral Amino Intermediate

Asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl delivers (S)-7-amino-5-azaspiro[2.4]heptane with up to 98.7% ee [1]. This enantiomeric excess is essential for the downstream synthesis of single-enantiomer quinolone antibacterial agents, where the (S)-enantiomer exhibits significantly higher antibacterial potency than the (R)-enantiomer [2].

Asymmetric hydrogenation Chiral amine synthesis Quinolone antibiotics

Dopamine D3 Receptor Affinity: Sub-nM Ki and >800-fold D2 Selectivity

In the 1,2,4-triazolyl 5-azaspiro[2.4]heptane series, representative compounds such as 14a exhibit a Ki of 0.6 nM at the dopamine D3 receptor and >1000 nM at the D2 receptor, yielding a selectivity ratio >1667 [1]. This contrasts with earlier piperidine-based D3 antagonists, which frequently display <100-fold selectivity. The spiro junction is proposed to orient the triazolyl substituent into a D3-specific sub-pocket inaccessible to more flexible scaffolds.

Dopamine D3 receptor antagonists CNS drug discovery GPCR selectivity

JAK1 Inhibition: 8.5 nM IC50 with 48-Fold Selectivity Over JAK2

Compound (R)-6c, built upon a 5-azaspiro[2.4]heptan-7-amine core, inhibits JAK1 with an IC50 of 8.5 nM and displays 48-fold selectivity over JAK2 [1]. This selectivity profile is superior to tofacitinib (pan-JAK inhibitor), which lacks the spirocyclic constraint. The 5-azaspiro[2.4]heptane ring system locks the amine substituent in a conformation that favors JAK1 over JAK2.

JAK-STAT pathway inhibitors Kinase selectivity Immunology

Procurement-Validated Application Scenarios for 5-Azaspiro[2.4]heptan-4-one


Chiral Quinolone Antibiotic Intermediate Manufacturing

5-Azaspiro[2.4]heptan-4-one serves as the direct precursor to the (S)-7-amino-5-azaspiro[2.4]heptane fragment required for sitafloxacin and next-generation quinolone antibiotics. The validated asymmetric hydrogenation protocol yields the intermediate in 98.7% ee, ensuring that the final antibiotic product contains the active (S)-enantiomer with minimal inactive (R)-impurity [1]. Procurement of high-purity building block is essential for GMP-compliant API synthesis.

Orexin Receptor Antagonist Lead Optimization

Medicinal chemistry teams exploring dual OX1/OX2 antagonists for insomnia or narcolepsy can leverage the 5-azaspiro[2.4]heptane core to convert a piperidine-based OX1-selective series into a dual antagonist with >100-fold selectivity [2]. This scaffold switch simultaneously improves brain penetration and reduces CYP inhibition, as demonstrated by Stasi et al.

Dopamine D3 Receptor Antagonist Development for CNS Disorders

The 1,2,4-triazolyl 5-azaspiro[2.4]heptane series provides sub-nanomolar D3 affinity and >1600-fold selectivity over D2, a profile that is difficult to achieve with traditional piperidine or azetidine scaffolds [3]. Procurement of the parent spiro lactam enables rapid parallel synthesis of triazolyl derivatives for SAR exploration in addiction and schizophrenia programs.

JAK1-Selective Inhibitor Discovery for Autoimmune Indications

The 5-azaspiro[2.4]heptan-7-amine motif confers JAK1/JAK2 selectivity of 48-fold when incorporated into a pyrrolopyrimidine kinase inhibitor scaffold [4]. This building block is therefore a strategic starting material for designing next-generation JAK inhibitors that minimize JAK2-related myelosuppression.

Quote Request

Request a Quote for 5-Azaspiro[2.4]heptan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.